

ER-Tracker Green performance in different fluorescence microscopy techniques

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Compound of Interest

Compound Name: *ER-Tracker Green*

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ER-Tracker™ Green: A Comparative Guide for Endoplasmic Reticulum Imaging

For researchers, scientists, and drug development professionals, selecting the optimal fluorescent probe for visualizing the endoplasmic reticulum (ER) is critical for generating accurate and reproducible data. This guide provides an objective comparison of ER-Tracker™ Green's performance against alternative probes across various fluorescence microscopy techniques, supported by experimental data and detailed protocols.

ER-Tracker™ Green is a widely used, cell-permeant fluorescent dye for staining the endoplasmic reticulum in live cells. Its mechanism relies on the green-fluorescent BODIPY™ FL dye conjugated to glibenclamide. Glibenclamide specifically binds to the sulfonylurea receptors of ATP-sensitive potassium (KATP) channels, which are prominently located on the ER membrane, ensuring high selectivity.^{[1][2][3]} This guide delves into the performance characteristics of ER-Tracker™ Green, offering a comparative analysis with other common ER probes to aid in the selection of the most suitable tool for your research needs.

Performance Comparison of ER-Tracker™ Green and Alternatives

The choice of an ER probe significantly impacts the quality and interpretation of fluorescence microscopy data. Key performance indicators include photostability, cytotoxicity, specificity, and compatibility with advanced imaging techniques. This section compares ER-Tracker™ Green

with a genetically encoded alternative, CellLight™ ER-GFP, and a conventional chemical dye, DiOC₆(3).

Performance Metric	ER-Tracker™ Green (BODIPY™ FL Glibenclamide)	CellLight™ ER-GFP	DiOC ₆ (3)
Excitation/Emission (nm)	~504 / ~511[4]	~488 / ~509	~484 / ~501[5]
Photostability	Good; BODIPY™ dyes are known for their high photostability, superior to fluorescein.	Moderate; GFP is susceptible to photobleaching, though variants with improved photostability exist.	Poor; Prone to rapid photobleaching.
Cytotoxicity	Low at working concentrations (typically ≤ 1 μM).	Generally low; potential cytotoxicity can arise from viral transduction methods and protein overexpression.	High; Known to be phototoxic and can damage cells upon illumination.
Specificity	High; targets sulfonyleurea receptors on the ER.	Very High; genetically targeted to the ER lumen.	Moderate; can also stain mitochondria and other intracellular membranes at different concentrations.
Live-Cell Imaging	Excellent; cell-permeant and suitable for long-term imaging.	Excellent; designed for live-cell imaging.	Suitable, but limited by phototoxicity.
Fixability	Not well-retained after formaldehyde fixation.	Well-retained after formaldehyde fixation.	Can be used on fixed cells, but with potential artifacts.
Super-Resolution Compatibility	Potentially compatible with STED and SMLM (BODIPY™-based).	Compatible with techniques like SIM and PALM.	Not ideal due to poor photostability.

Experimental Protocols

Detailed methodologies are crucial for reproducible results. The following are generalized protocols for staining live cells with ER-Tracker™ Green, transduction with CellLight™ ER-GFP, and staining with DiOC₆(3).

ER-Tracker™ Green Staining Protocol for Live-Cell Confocal Microscopy

- **Prepare ER-Tracker™ Green Stock Solution:** Dissolve 100 µg of ER-Tracker™ Green in 128 µL of high-quality anhydrous DMSO to create a 1 mM stock solution.
- **Prepare Working Solution:** Dilute the 1 mM stock solution in a suitable buffer, such as Hank's Balanced Salt Solution (HBSS) with calcium and magnesium, to a final working concentration of 100 nM to 1 µM. The optimal concentration may vary depending on the cell type.
- **Cell Preparation:** Grow cells on glass-bottom dishes or coverslips to the desired confluency.
- **Staining:** Remove the culture medium and wash the cells with the imaging buffer. Add the pre-warmed working solution to the cells and incubate for 15-30 minutes at 37°C, protected from light.
- **Washing:** Remove the staining solution and wash the cells twice with fresh, pre-warmed imaging buffer.
- **Imaging:** Image the cells immediately using a confocal microscope equipped with standard FITC/GFP filter sets.

CellLight™ ER-GFP Transduction Protocol for Live-Cell Imaging

- **Cell Plating:** Plate cells in a glass-bottom dish or other imaging-compatible vessel.
- **Transduction:** Add the appropriate amount of CellLight™ ER-GFP BacMam 2.0 reagent to the cells in their complete culture medium. The optimal amount should be determined empirically, but a starting point is typically 10-30 particles per cell.

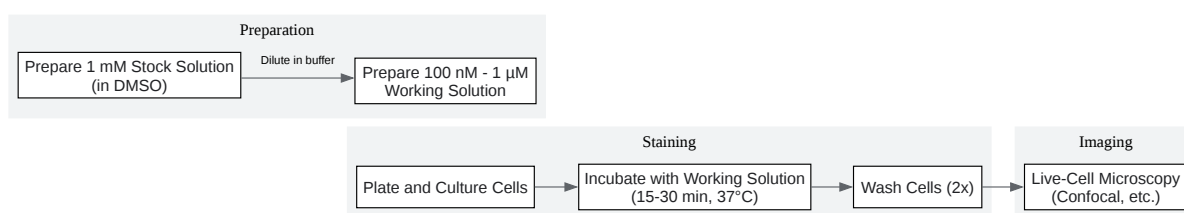
- Incubation: Incubate the cells for at least 16-24 hours at 37°C to allow for expression of the fluorescent protein.
- Imaging: The cells can be imaged directly in their culture medium or the medium can be replaced with an imaging buffer. Use standard GFP filter settings for visualization.

DiOC₆(3) Staining Protocol for Live-Cell Imaging

- Prepare Stock Solution: Prepare a 1 mM stock solution of DiOC₆(3) in DMSO.
- Prepare Working Solution: Dilute the stock solution in a suitable buffer or culture medium to a final concentration. For ER staining, higher concentrations (e.g., 1-10 µM) are typically used, while lower concentrations preferentially stain mitochondria.
- Staining: Add the working solution to the cells and incubate for 15-30 minutes at 37°C.
- Washing: Wash the cells with fresh medium or buffer to remove excess dye.
- Imaging: Image immediately, minimizing light exposure to reduce phototoxicity.

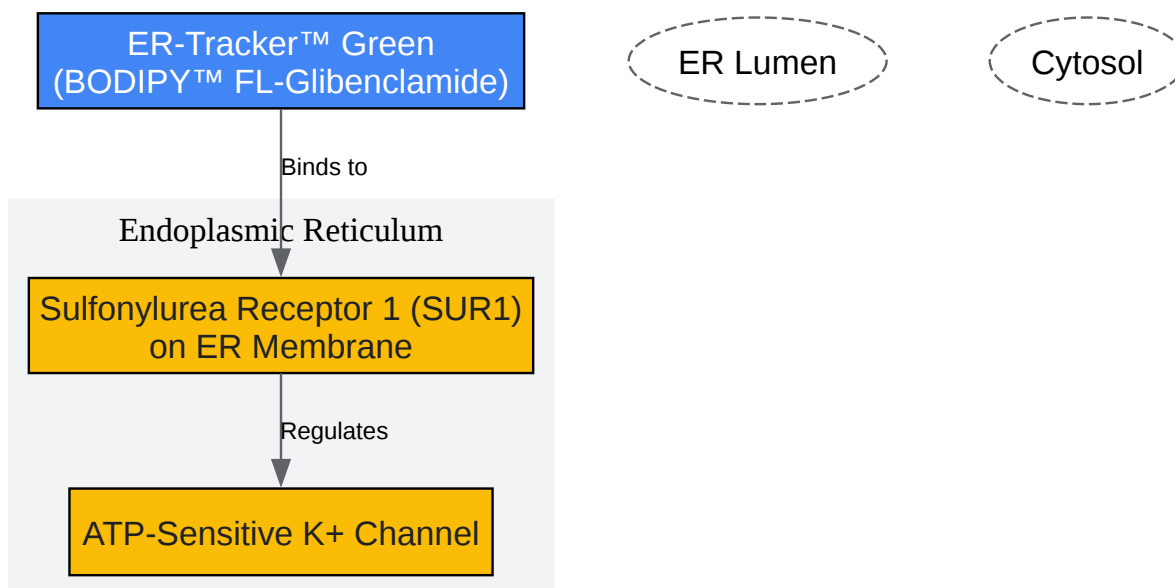
Signaling Pathways and Experimental Workflows

To visualize the processes involved in ER staining and potential cellular effects, the following diagrams are provided in DOT language.



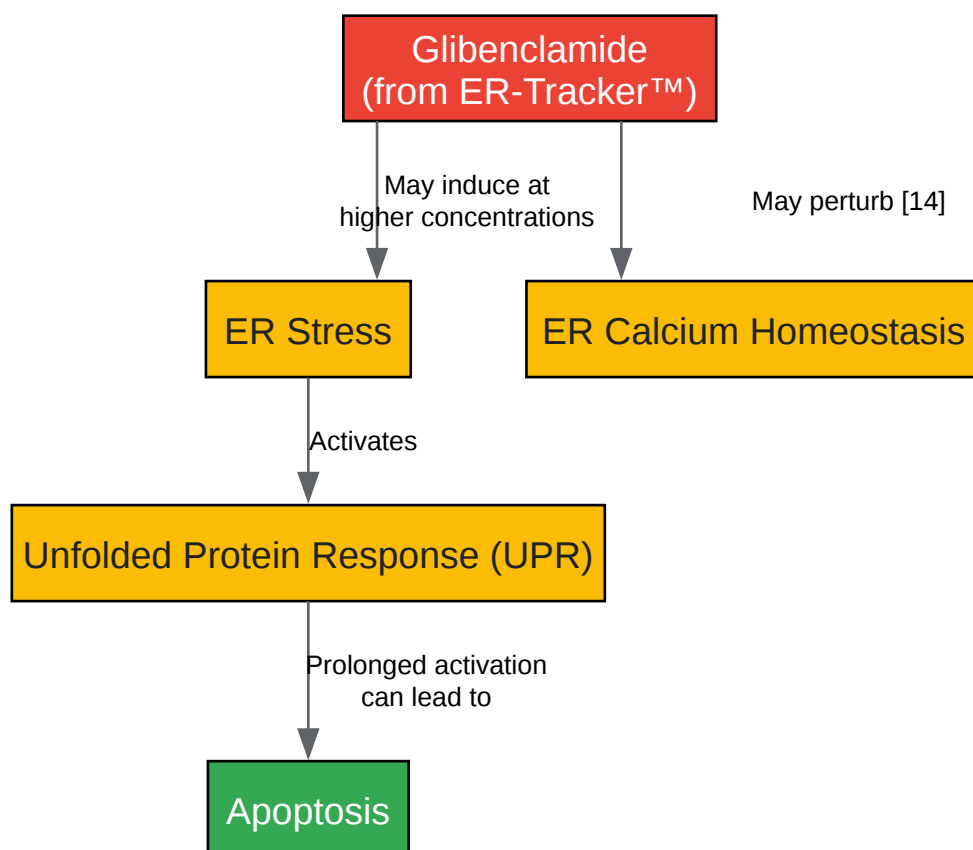
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Fig. 1: Experimental workflow for staining live cells with ER-Tracker™ Green.



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Fig. 2: Mechanism of ER-Tracker™ Green targeting to the endoplasmic reticulum.



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Fig. 3: Potential signaling pathways affected by the glibenclamide component of ER-Tracker™.

Considerations for Use

When selecting an ER probe, it is important to consider the specific requirements of the experiment. ER-Tracker™ Green offers a balance of high selectivity, good photostability, and low cytotoxicity, making it an excellent choice for many live-cell imaging applications. However, its retention after fixation is poor, making CellLight™ ER-GFP a better option for experiments requiring post-imaging immunocytochemistry.

The glibenclamide component of ER-Tracker™ Green has the potential to affect ER function, particularly at higher concentrations or with prolonged exposure. Studies have shown that glibenclamide can induce ER stress and modulate the unfolded protein response (UPR). While the low concentrations (typically 100 nM to 1 μ M) and short incubation times used for staining are generally considered to have minimal impact, researchers should be aware of this potential for off-target effects, especially in sensitive experimental systems.

For super-resolution microscopy, the BODIPY™ FL fluorophore of ER-Tracker™ Green is, in principle, compatible with techniques like STED and SMLM. However, specific protocols and comparative performance data for ER-Tracker™ Green in these advanced imaging modalities are still emerging.

In conclusion, ER-Tracker™ Green remains a robust and reliable tool for live-cell imaging of the endoplasmic reticulum. By understanding its performance characteristics in comparison to other available probes, researchers can make an informed decision to select the most appropriate tool for their specific scientific questions.

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